molecular formula C9H6Cl6O3S B125223 beta-Endosulfan CAS No. 33213-65-9

beta-Endosulfan

Cat. No.: B125223
CAS No.: 33213-65-9
M. Wt: 406.9 g/mol
InChI Key: RDYMFSUJUZBWLH-AZVNHNRSSA-N
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Description

Alpha - endosulfan appears as brown crystals. (NTP, 1992)
Beta-endosulfan appears as brown crystals. Melting point 208-210 °C. Used as an insecticide.
A polychlorinated compound used for controlling a variety of insects. It is practically water-insoluble, but readily adheres to clay particles and persists in soil and water for several years. Its mode of action involves repetitive nerve-discharges positively correlated to increase in temperature. This compound is extremely toxic to most fish. (From Comp Biochem Physiol (C) 1993 Jul; 105(3):347-61)

Mechanism of Action

Target of Action

Beta-Endosulfan primarily targets the neurotransmitter gamma-aminobutyric acid (GABA) receptors . It antagonizes the action of GABA, effectively blocking the GABA-induced uptake of chloride ions . This disruption of the normal functioning of the GABA receptors can lead to a variety of neurological effects. Additionally, it has been found to inhibit Na+ K+ ATPase and Ca2+ and Mg2+ ATPase, which are essential for the transport of calcium across membranes .

Mode of Action

This compound interacts with its targets by binding to the GABA receptors, thereby blocking the uptake of chloride ions . This results in an overstimulation of the nervous system, leading to symptoms such as tremors, convulsions, and in severe cases, even death . The inhibition of the ATPase enzymes disrupts the balance of sodium, potassium, calcium, and magnesium ions in the cells, further contributing to the toxic effects of the compound .

Biochemical Pathways

This compound affects several biochemical pathways. It induces DNA damage that triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends . It also induces the production of reactive oxygen species (ROS), which can cause further DNA damage . The genotoxic potential of this compound is the primary factor for long-term effects such as carcinogenic and reproductive toxicology .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in animals. In rabbits, the plasma concentration-time data for this compound was adequately described by the two-compartment model, with a half-life of 5.97 +/- 2.41 hours . The total distribution volumes during the terminal slopes were similar for alpha- and this compound . The plasma clearance was considerably lower for alpha-endosulfan than for this compound .

Result of Action

The molecular and cellular effects of this compound’s action include DNA damage, compromised DNA damage response, and the induction of ROS . These effects can lead to mutations, chromosomal alterations, and other forms of genotoxicity . At the organismal level, exposure to this compound can result in reduced fertility levels in male animals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Its persistence in the environment and potential for bioaccumulation make it a significant environmental contaminant . It is relatively stable to light in the visible spectrum but is subjected to photochemical degradation under ultraviolet light, forming endosulfan diol . The rate of dissipation from water is also influenced by environmental factors such as temperature and pH .

Properties

IUPAC Name

(1R,2S,8R,9S)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide
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InChI

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19?
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InChI Key

RDYMFSUJUZBWLH-AZVNHNRSSA-N
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Canonical SMILES

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
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Isomeric SMILES

C1[C@@H]2[C@H](COS(=O)O1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C9H6Cl6O3S
Record name BETA-ENDOSULFAN
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DSSTOX Substance ID

DTXSID9037539
Record name Endosulfan I
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Molecular Weight

406.9 g/mol
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Physical Description

Beta-endosulfan appears as brown crystals. Melting point 208-210 °C. Used as an insecticide., Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1], Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS]
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Solubility

Insoluble (NTP, 1992)
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Vapor Pressure

0.00000072 [mmHg], 0.000003 [mmHg]
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CAS No.

33213-65-9, 959-98-8
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Record name alpha-Endosulfan [ISO]
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Melting Point

406 to 410 °F (NTP, 1992)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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